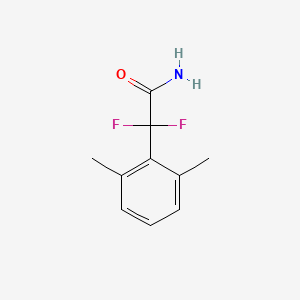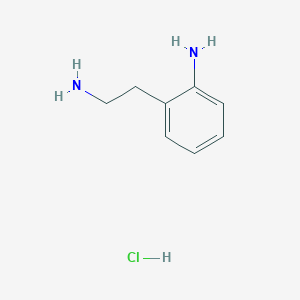
(9Z)-1-bromooctadec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-1-bromooctadec-9-ene is an organic compound with the molecular formula C18H35Br It is a brominated derivative of octadecene, specifically featuring a bromine atom attached to the first carbon of the octadecene chain, with a double bond at the ninth carbon in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-1-bromooctadec-9-ene typically involves the bromination of octadec-9-ene. One common method is the addition of hydrogen bromide (HBr) to octadec-9-ene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to promote the addition of HBr across the double bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z)-1-bromooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form octadec-9-yne.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or ammonia.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Major Products Formed
Substitution: Various functionalized octadecene derivatives.
Elimination: Octadec-9-yne.
Oxidation: Epoxides and diols.
Applications De Recherche Scientifique
(9Z)-1-bromooctadec-9-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (9Z)-1-bromooctadec-9-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z)-octadec-9-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
(9Z,12Z)-octadecadienoic acid: Contains additional double bonds, leading to different reactivity and applications.
(9Z,11E)-octadecadienoic acid methyl ester: Features a different configuration and functional group, affecting its chemical behavior.
Uniqueness
(9Z)-1-bromooctadec-9-ene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C18H35Br |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-bromooctadec-9-ene |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
Clé InChI |
RRQWVJIFKFIUJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)

![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)

![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)




![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)

methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
